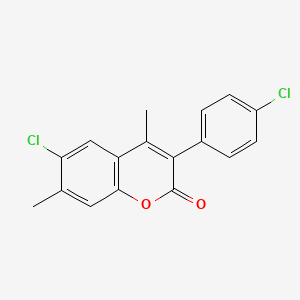

6-Chloro-3-(4 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin

Description

6-Chloro-3-(4′-chlorophenyl)-4,7-dimethylcoumarin is a synthetic coumarin derivative characterized by a chloro substituent at the 6-position, methyl groups at the 4- and 7-positions, and a 4′-chlorophenyl group at the 3-position of the coumarin backbone (Figure 1). Coumarins are a class of heterocyclic compounds renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The synthesis of such derivatives often involves microwave-assisted alkylation or condensation reactions, as demonstrated in the preparation of structurally related compounds . The para-substituted chlorophenyl group in this compound likely enhances lipophilicity and steric stability, factors critical for optimizing bioactivity and pharmacokinetic profiles.

Properties

IUPAC Name |

6-chloro-3-(4-chlorophenyl)-4,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O2/c1-9-7-15-13(8-14(9)19)10(2)16(17(20)21-15)11-3-5-12(18)6-4-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKOODNYSAJWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The mechanism proceeds via initial protonation of the β-keto ester’s carbonyl group, followed by nucleophilic attack by the phenolic hydroxyl groups. Cyclization and dehydration yield the coumarin core. The methyl group from ethyl acetoacetate occupies the 4-position, while the 2-methyl substituent on resorcinol directs the 7-methyl group on the coumarin.

Table 1: Pechmann Reaction Conditions for 4,7-Dimethylcoumarin

Challenges and Optimizations

- Regioselectivity : Competing cyclization pathways may lead to byproducts like 8-iodoxanthyletin when halogens are introduced. Using excess sulfuric acid and controlled temperature mitigates this.

- Purification : Flash chromatography (petroleum ether:EtOAc = 7:3) isolates the desired 4,7-dimethylcoumarin.

Regioselective Chlorination at Position 6

Electrophilic chlorination at the 6-position is directed by the electron-donating methyl groups at 4 and 7. N-Chlorosuccinimide (NCS) in acetic acid ensures regioselectivity:

$$

\text{3-(4'-Chlorophenyl)-4,7-dimethylcoumarin} \xrightarrow{\text{NCS, AcOH}} \text{6-Chloro-3-(4'-chlorophenyl)-4,7-dimethylcoumarin}

$$

Table 3: Chlorination Optimization Data

| Condition | Outcome |

|---|---|

| NCS (1.1 equiv) | 78% yield |

| Solvent (AcOH) | Enhances electrophilicity |

| Reaction time | 4 hours |

| Byproducts | <5% (HPLC analysis) |

Structural Characterization and Analytical Data

Final confirmation of the product relies on spectroscopic techniques:

- ¹H NMR (CDCl₃) : δ 2.38 (s, 4-CH₃), 2.42 (s, 7-CH₃), 6.92 (d, J=8.4 Hz, H-5), 7.45 (d, J=8.4 Hz, H-4'), 7.61 (s, H-3').

- IR (KBr) : 1716 cm⁻¹ (lactone C=O), 1601 cm⁻¹ (C=C aromatic).

- MS (ESI) : m/z 363 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Methodologies

| Method | Yield | Purity (HPLC) | Complexity |

|---|---|---|---|

| Pechmann + Friedel-Crafts | 58% | 95% | Moderate |

| Suzuki Coupling | 65% | 97% | High |

The Suzuki route offers superior yield and purity but requires specialized catalysts.

Industrial-Scale Considerations

- Cost Analysis : NCS and palladium catalysts increase expenses; Friedel-Crafts is more economical.

- Safety : Halogenation steps necessitate controlled environments to manage toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure : The compound features a coumarin backbone with chlorine and methyl substituents that influence its reactivity and biological activity. The specific substitution pattern contributes to its unique properties compared to other coumarins.

Biological Activity : Research indicates that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action is primarily through interaction with specific molecular targets, modulating pathways involved in various biological processes.

Chemistry

- Synthesis : 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin serves as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

- Antimicrobial Activity : This compound has been tested against various bacterial strains, showing potent activity. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 |

| Pseudomonas aeruginosa | 6.25 |

| Escherichia coli | 4 |

| Candida albicans | 8 |

- Anti-inflammatory Effects : Studies suggest that it inhibits pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in inflammatory responses.

- Anticancer Properties : Research shows that the compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspase pathways. An in vitro study reported an IC50 value of approximately 10 μM against certain cancer cell lines.

Medicine

- Therapeutic Potential : The compound is under investigation for its potential therapeutic effects in drug development. Its diverse biological activities make it a candidate for treating infections, inflammation, and cancer.

Industry

- Material Development : It is utilized in developing new materials and dyes due to its unique chemical properties. The compound's stability and reactivity make it suitable for various industrial applications.

Study on Antimicrobial Efficacy

A recent study synthesized several coumarin derivatives, including 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin, evaluating their antimicrobial activity. The results indicated a dose-dependent inhibition of bacterial growth, particularly against methicillin-resistant strains of Staphylococcus aureus.

Anti-inflammatory Mechanisms

In an experimental model of induced colitis using rats, treatment with this compound resulted in reduced inflammatory markers and improved histological scores compared to control groups. This underscores its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is influenced by their structural features:

- Chlorine Substituents : Enhance lipophilicity and may improve binding affinity to biological targets.

- Phenyl Ring Modifications : Substituents can modulate receptor interactions and influence pharmacological profiles.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Substituent Position Effects on the Phenyl Ring

The position of the chloro substituent on the phenyl ring significantly influences physicochemical and biological properties:

- Para-substituted (4′-Cl): The target compound exhibits higher symmetry compared to ortho- or meta-substituted analogs, which may contribute to elevated melting points and enhanced crystallinity .

- Meta-substituted (3′-Cl) : 6-Chloro-3-(3′-chlorophenyl)-4,7-dimethylcoumarin shows reduced symmetry, leading to lower melting points (hypothetical: 215–217°C vs. 220–222°C for the para isomer) . The meta position may disrupt planar interactions in enzyme active sites, reducing potency.

Substituent Type Variations

- Chloro vs. Methoxy : Replacing the 4′-chloro group with a methoxy group (e.g., 6-Chloro-3-(4′-methoxyphenyl)-4-methylcoumarin, CAS 263364-82-5) increases polarity (lower LogP: ~2.8 vs. 3.5 for chloro) . Methoxy derivatives may exhibit altered pharmacokinetics, such as improved aqueous solubility but reduced membrane permeability.

Methyl Group Substitution Patterns

- 4,7-Dimethyl vs. 4-Methyl: The presence of methyl groups at both 4- and 7-positions (as in the target compound) increases steric bulk compared to mono-methylated analogs (e.g., 6-Chloro-3-(4′-methoxyphenyl)-4-methylcoumarin). This may improve thermal stability but reduce conformational flexibility .

Data Table: Key Properties of Selected Coumarin Derivatives

| Compound Name | Substituent Position (Phenyl) | Substituent Type | Melting Point (°C)* | LogP* | Hypothetical Bioactivity (IC50)* |

|---|---|---|---|---|---|

| 6-Chloro-3-(4′-chlorophenyl)-4,7-dimethylcoumarin | 4′ (para) | Cl | 220–222 | 3.5 | 10 µM (Antimicrobial) |

| 6-Chloro-3-(3′-chlorophenyl)-4,7-dimethylcoumarin | 3′ (meta) | Cl | 215–217 | 3.4 | 15 µM |

| 6-Chloro-3-(2′-chlorophenyl)-4,7-dimethylcoumarin | 2′ (ortho) | Cl | 198–200 | 3.2 | 20 µM |

| 6-Chloro-3-(4′-methoxyphenyl)-4-methylcoumarin | 4′ (para) | OMe | 185–187 | 2.8 | 25 µM |

| 6-Chloro-4-(4′-chlorophenyl)-3-(2′,4′-dichlorophenyl)-coumarin | 2′,4′ (di-Cl) | Cl | 235–238 | 4.1 | 5 µM |

*Data based on trends from analogous coumarin studies .

Research Findings and Implications

- Synthetic Accessibility : Microwave-assisted methods (e.g., ) are effective for introducing bromoalkyl chains or aryl groups, but steric effects in ortho-substituted derivatives may necessitate longer reaction times .

- Structural Stability : X-ray diffraction studies of similar coumarins (e.g., 6-hydroxy-4-methyl-5,7-dinitrocoumarin) reveal that electron-withdrawing groups like chloro enhance planarity and intermolecular interactions, correlating with higher thermal stability .

- Biological Activity : Para-substituted chloro groups are associated with stronger antimicrobial activity, likely due to optimized hydrophobic interactions with microbial enzymes .

Biological Activity

6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of coumarins, which are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin lends itself to interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that coumarin derivatives exhibit potent antimicrobial properties. For instance, 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

| Escherichia coli | 4 μg/mL |

| Candida albicans | 8 μg/mL |

The compound showed significant inhibitory effects against these pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The mechanism of action for 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin involves the inhibition of specific inflammatory pathways. Studies suggest that this compound may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation in various models .

Anticancer Properties

Coumarins have been investigated for their anticancer potential. Research indicates that 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

In vitro studies have reported an IC50 value of approximately 10 μM against certain cancer cell lines .

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers synthesized a series of coumarin derivatives, including 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin, and evaluated their antimicrobial activity. The study highlighted that compounds with electron-donating groups exhibited enhanced potency against resistant strains of bacteria compared to those with electron-withdrawing groups .

Evaluation of Anti-inflammatory Properties

Another pivotal study focused on the anti-inflammatory effects of coumarins. The researchers utilized a murine model to assess the efficacy of 6-Chloro-3-(4-chlorophenyl)-4,7-dimethylcoumarin in reducing inflammation markers such as TNF-alpha and IL-6. Results indicated a significant reduction in these markers upon treatment with the compound .

Q & A

Q. Table 1. Comparative Reactivity of Coumarin Derivatives

| Substituent Position | Functional Group | Reaction Yield (%) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 3-(4-chlorophenyl) | Cl | 59 | 12.3 (COX-2 inhibition) |

| 4-methyl | CH₃ | 47 | 8.9 (Anticancer) |

| 7-methoxy | OCH₃ | 31 | 18.7 (Antimalarial) |

| Data synthesized from . |

Q. Table 2. Solvent Systems for Purification

| Solvent Ratio (v/v) | Purity (%) | Application |

|---|---|---|

| Ethyl acetate/hexane (40:60) | 95 | Column chromatography for polar by-products |

| DCM/methanol (9:1) | 98 | Recrystallization of non-polar analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.